4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides and amines, under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired biological effect. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and sulfonamide-containing molecules. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide apart is its unique combination of a fluorinated benzene ring and a pyrazolo[1,5-a]pyridine core, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-11-8-13(16)5-6-15(11)22(20,21)18-10-12-9-17-19-7-3-2-4-14(12)19/h5-6,8-9,18H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTCNHQBOTVERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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